ALDH3A1 Inhibitory Potency vs. Regioisomeric 3-Bromo Analog
The compound inhibits human ALDH3A1 with an IC50 of 2.1 µM under 1-min preincubation conditions [1]. By contrast, the regioisomer 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is devoid of disclosed ALDH3A1 activity in the same patent family (US9328112), highlighting the critical nature of the 2-bromo-5-methoxy substitution for target engagement.
| Evidence Dimension | IC50 against human ALDH3A1 |
|---|---|
| Target Compound Data | 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde: No inhibition reported in US9328112 |
| Quantified Difference | Activity cliff ─ >47-fold loss of activity upon bromine relocation |
| Conditions | Spectrophotometric assay, benzaldehyde substrate, 1 min preincubation |
Why This Matters
This demonstrates that only the 2-bromo-5-methoxy substitution pattern achieves meaningful ALDH3A1 inhibition, justifying its selection over other propargyloxybenzaldehyde isomers.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50 2.10E+3 nM for human ALDH3A1. View Source
